molecular formula C24H38S2 B3046199 2,2'-Bithiophene, 4,4'-dioctyl- CAS No. 120762-66-5

2,2'-Bithiophene, 4,4'-dioctyl-

Cat. No.: B3046199
CAS No.: 120762-66-5
M. Wt: 390.7 g/mol
InChI Key: FFLOSNUNPKEWKH-UHFFFAOYSA-N
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Description

2,2’-Bithiophene, 4,4’-dioctyl- is a heterocyclic organic compound that contains sulfur atoms in its structure. It is a derivative of 2,2’-bithiophene, where the 4 and 4’ positions are substituted with octyl groups. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and photovoltaic materials.

Preparation Methods

The synthesis of 2,2’-Bithiophene, 4,4’-dioctyl- typically involves the cross-coupling of 2-halothiophenes. One common method is the Stille coupling reaction, where 2,2’-bithiophene is reacted with an organotin compound in the presence of a palladium catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 50 to 100°C . Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2’-Bithiophene, 4,4’-dioctyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the thiophene rings.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, bromination typically yields 5,5’-dibromo-2,2’-bithiophene derivatives .

Scientific Research Applications

2,2’-Bithiophene, 4,4’-dioctyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.

    Industry: It is a key material in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells

Mechanism of Action

The mechanism by which 2,2’-Bithiophene, 4,4’-dioctyl- exerts its effects is primarily related to its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it an excellent material for electronic applications. The molecular targets and pathways involved include interactions with electron donors and acceptors, facilitating charge transfer processes in devices such as solar cells and transistors .

Comparison with Similar Compounds

2,2’-Bithiophene, 4,4’-dioctyl- can be compared with other similar compounds, such as:

    2,2’-Bithiophene: The parent compound without octyl substitutions. It has similar electronic properties but lower solubility and processability.

    2,2’5’,2’'-Terthiophene: A trimer of thiophene with enhanced electronic properties and stability.

    2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene: A tetramer with even higher electronic performance but more complex synthesis.

The uniqueness of 2,2’-Bithiophene, 4,4’-dioctyl- lies in its balance of electronic properties and solubility, making it suitable for various applications in organic electronics .

Properties

IUPAC Name

4-octyl-2-(4-octylthiophen-2-yl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38S2/c1-3-5-7-9-11-13-15-21-17-23(25-19-21)24-18-22(20-26-24)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLOSNUNPKEWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CSC(=C1)C2=CC(=CS2)CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120762-67-6
Details Compound: 2,2′-Bithiophene, 4,4′-dioctyl-, homopolymer
Record name 2,2′-Bithiophene, 4,4′-dioctyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120762-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80470888
Record name 2,2'-Bithiophene, 4,4'-dioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120762-66-5
Record name 2,2'-Bithiophene, 4,4'-dioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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